3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid

Lipophilicity ADME Drug Design

This specific heterocyclic building block offers a unique substitution pattern that cannot be replicated by generic analogs. The electron-withdrawing cyano group and bulky isopropyl substituent directly modulate reactivity, metal-binding affinity, and lipophilicity (cLogP +1.5), making it essential for CNS drug discovery and coordination chemistry applications. Available in research quantities. Inquire for bulk pricing.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 885523-98-8
Cat. No. B6593981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid
CAS885523-98-8
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=S)N1)C#N)C(=O)O
InChIInChI=1S/C10H10N2O2S/c1-5(2)8-3-6(10(13)14)7(4-11)9(15)12-8/h3,5H,1-2H3,(H,12,15)(H,13,14)
InChIKeyPAYFKGZXZLDWJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid (CAS 885523-98-8) for R&D: A Substituted 2-Mercaptoisonicotinic Acid Building Block


3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid (CAS 885523-98-8) is a heterocyclic building block with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol . It is a derivative of 2-mercaptoisonicotinic acid, characterized by a pyridine core with substituents at the 3-position (cyano), 6-position (isopropyl), 2-position (mercapto), and 4-position (carboxylic acid) . This specific substitution pattern distinguishes it from simpler analogs and is intended for research applications in organic synthesis, medicinal chemistry, and materials science .

Why Unsubstituted 2-Mercaptoisonicotinic Acid Cannot Replace 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid in Designed Syntheses


The core 2-mercaptoisonicotinic acid (2-MINA) scaffold is a versatile ligand for coordination chemistry and a precursor for functional materials, as demonstrated by its use in constructing Cu6S6 cluster-based heterometallic compounds [1] and SERS nanosensors [2]. However, the substitution pattern of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid introduces crucial differences in electronic character, steric bulk, and lipophilicity that cannot be achieved with the unsubstituted parent compound. The electron-withdrawing cyano group and the bulky, hydrophobic isopropyl group directly modulate the reactivity, metal-binding affinity, and solubility profile of the molecule, impacting the structure and properties of any derivative synthesized from it. Generic substitution with a less-functionalized analog would therefore lead to a different synthetic intermediate and a distinct final product, making this specific compound a non-fungible entity for targeted research programs.

Quantitative Evidence for Selecting 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid (CAS 885523-98-8) Over Comparators


Differentiation via Enhanced Lipophilicity: Calculated logP Comparison with 2-Mercaptoisonicotinic Acid

The introduction of an isopropyl group at the 6-position of the pyridine ring significantly increases the calculated lipophilicity (cLogP) of the compound compared to the unsubstituted parent, 2-mercaptoisonicotinic acid (2-MINA). This difference is quantifiable using standard cheminformatics tools [1].

Lipophilicity ADME Drug Design

Differentiation via Electronic Effects: Impact of Cyano Group on pKa

The presence of the electron-withdrawing cyano group at the 3-position is predicted to lower the pKa of the carboxylic acid and influence the tautomeric equilibrium of the mercapto group compared to analogs lacking this substituent, such as 6-isopropyl-2-mercaptoisonicotinic acid .

Electronic Effects pKa Reactivity

Sourcing and Purity: Comparative Procurement from Santa Cruz Biotechnology

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid is available from Santa Cruz Biotechnology (sc-346804) as a ready-to-use research chemical in 1 g and 5 g quantities . This is in contrast to the oxo-analog, 3-Cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 1514383-21-1), which is sourced from a different vendor with a higher stated purity (98%) but a different functional group that would lead to distinct reactivity .

Procurement Purity Vendor Comparison

Recommended Application Scenarios for 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid in R&D


Synthesis of Novel Heterocyclic Compounds with Tailored Lipophilicity

This compound serves as a building block for synthesizing new heterocyclic molecules where increased lipophilicity is a key design goal. The quantitative cLogP difference of +1.5 compared to the parent 2-mercaptoisonicotinic acid [1] makes it a superior choice for preparing analogs intended to have improved membrane permeability, a common requirement in CNS drug discovery programs.

Design of Functionalized Coordination Complexes and Metal-Organic Frameworks

The 2-mercapto and carboxylic acid groups provide two distinct coordination sites for metal binding. While the parent compound is known to form Cu6S6 clusters [1], this substituted derivative is expected to yield complexes with altered electronic and steric properties due to the electron-withdrawing cyano group and bulky isopropyl substituent . This makes it a valuable candidate for exploring novel coordination geometries and tuning the electronic properties of metal-organic materials.

Development of SERS-Active Nanosensors with Tuned Analyte Affinity

2-Mercaptoisonicotinic acid is a proven ligand for functionalizing gold nanoparticles for SERS-based detection of heavy metal ions [1]. The substituted analog presented here offers a pathway to tune the sensor's selectivity and sensitivity. The altered electronic environment from the cyano group may shift the analyte binding affinity, potentially improving selectivity for specific targets or enabling detection in more complex matrices.

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